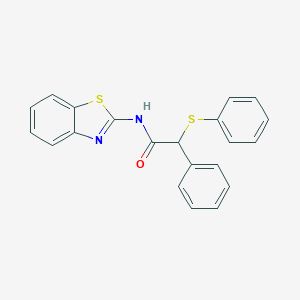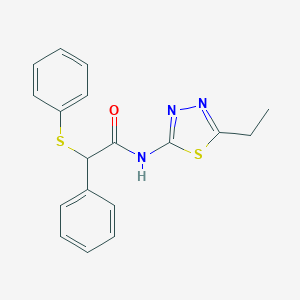
N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE: is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl group, a phenyl group, and a phenylsulfanyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Phenyl and Phenylsulfanyl Groups: The phenyl and phenylsulfanyl groups can be introduced through nucleophilic substitution reactions using appropriate phenyl and phenylsulfanyl reagents.
Industrial Production Methods: Industrial production of N1-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE may involve large-scale synthesis using optimized reaction conditions, such as controlled temperature, pressure, and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl or phenylsulfanyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.
Biology:
Antimicrobial Agents: Thiadiazole derivatives have shown potential as antimicrobial agents, and this compound may exhibit similar properties.
Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes involved in various biological processes.
Medicine:
Drug Development: The compound can be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry:
Agriculture: It may be used in the development of agrochemicals such as pesticides or herbicides.
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of N1-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide
Uniqueness:
- Structural Features: The presence of both phenyl and phenylsulfanyl groups attached to the thiadiazole ring makes this compound unique compared to other similar compounds.
- Chemical Properties: The combination of these functional groups may impart distinct chemical properties, such as reactivity and stability, which can be advantageous in various applications.
- Biological Activity: The specific arrangement of functional groups may result in unique biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17N3OS2 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C18H17N3OS2/c1-2-15-20-21-18(24-15)19-17(22)16(13-9-5-3-6-10-13)23-14-11-7-4-8-12-14/h3-12,16H,2H2,1H3,(H,19,21,22) |
InChI Key |
KJAFYOIQIXBVCY-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B333866.png)
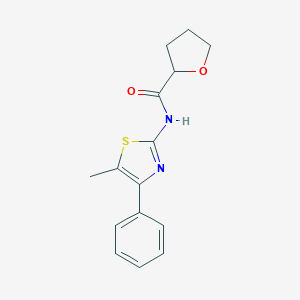

![3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(4-isopropylbenzylidene)-1,3-thiazolidin-4-one](/img/structure/B333869.png)
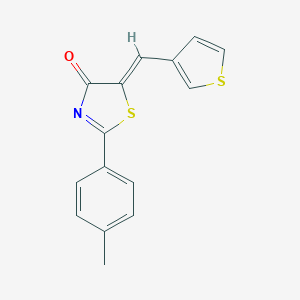
![Methyl 6-tert-butyl-2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333873.png)
![11-{3-nitrophenyl}-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B333877.png)
![METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B333880.png)
![3-(2-METHOXY-5-METHYLPHENYL)-5,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B333883.png)
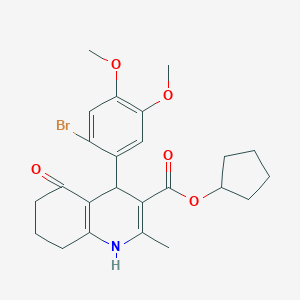
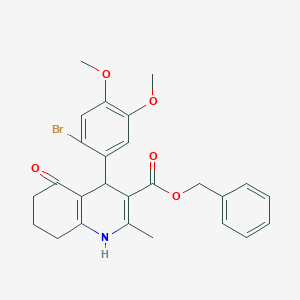
![3-(4-isopropylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B333888.png)
![2-{[3-Bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B333890.png)
